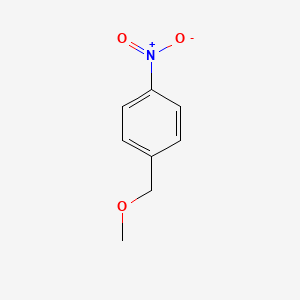

1-(甲氧基甲基)-4-硝基苯

概述

描述

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also involves studying the compound’s reactivity, stability, and other chemical properties .科学研究应用

- Field : Materials Chemistry

- Summary : The compound 1-methoxymethyl-1,1,1-trimethyl ammonium, which is structurally similar to 1-(Methoxymethyl)-4-nitrobenzene, has been used in the synthesis and characterisation of organic ionic plastic crystals (OIPCs) and ionic liquids (ILs). These materials are promising safer electrolytes for energy storage applications .

- Methods : The synthesis and characterisation involved pairing the cation with six different anions. The thermal, structural and dynamic behaviour of these materials were investigated through differential scanning calorimetry (DSC), electrochemical impedance spectroscopy (EIS), single crystal X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and positron annihilation lifetime spectroscopy (PALS) .

- Results : Of the new solid salts, [N 111,1O1 ] [FSI] displayed the highest conductivity of 2.1 × 10 −5 S cm −1 at 30 °C, consistent with the exceptionally large vacancy volume of 139 Å 3 .

- Field : Pharmaceutical Chemistry

- Summary : (Methoxymethyl)triphenylphosphonium chloride, a compound similar to 1-(Methoxymethyl)-4-nitrobenzene, is used as a phase transfer catalyst and in the synthesis of taxol-A fragment. It is widely used in the synthesis of the pharmaceutical product cephalotaxine, which is used as an antiviral and antitumor agent .

- Methods : The compound is soluble in methanol and chloroform, but decomposes in water .

- Results : The product cephalotaxine has shown promising results as an antiviral and antitumor agent .

Application in Energy Storage

Application in Pharmaceutical Synthesis

- Field : Combustion Chemistry

- Summary : The methoxymethyl radical, which is structurally similar to 1-(Methoxymethyl)-4-nitrobenzene, plays an important role in the chain-propagating process of dimethyl ether (DME) combustion . Nitric dioxide (NO2) can be produced in considerable amounts during the combustion process of automobile engines fueled by clean DME .

- Methods : The reaction of CH3OCH2 with NO2 is explored theoretically at the M062X/MG3S and G4 levels .

- Results : The reaction is expected to be rapid. Subsequent dissociation of intermediates and direct H-abstraction between CH3OCH2 and NO2 are kinetically almost inhibited due to significantly high barriers .

- Field : Organic Chemistry

- Summary : β-Methoxyethoxymethyl ether (MEM), a compound similar to 1-(Methoxymethyl)-4-nitrobenzene, is used as a protecting group in organic synthesis . It is widely used for protection of 5′-hydroxy group in nucleosides, particularly in oligonucleotide synthesis .

- Methods : MEM is removed by acid .

- Results : The use of MEM as a protecting group allows for selective reactions to be carried out on other parts of the molecule .

Application in Combustion Chemistry

Application in Organic Synthesis

- Field : Chemical Science

- Summary : Chiral separation has become a crucial topic for effectively utilizing superfluous racemates synthesized by chemical means and satisfying the growing requirements for producing enantiopure chiral compounds . While this doesn’t directly involve 1-(Methoxymethyl)-4-nitrobenzene, it’s possible that similar compounds could be used in this process.

- Methods : This review comprehensively summaries the latest developments in the main enantioseparation methods, including preparative-scale chromatography, enantioselective liquid–liquid extraction, crystallization-based methods for chiral separation, deracemization process coupling racemization and crystallization, porous material method and membrane resolution method .

- Results : The insights into the new materials and their structure/property relationships will be valuable for developing new electrolytes for energy storage applications .

- Field : Organic Chemistry

- Summary : Chiral pyrrolidines are used frequently in asymmetric synthesis: as ligands and catalysts in catalytic stereoselective reactions, as structural motif in ex-chiral pool syntheses and as chiral auxiliaries in diastereoselective reactions . One of the major reasons for their frequent use in asymmetric synthesis is the good availability of many chiral derivatives either directly from the chiral pool of natural products or via easy preparation from readily available precursors such as proline and other amino acids .

- Methods : The most prominent examples of pyrrolidine auxiliaries are depicted in Fig. 1. The first applications of proline esters as chiral auxiliaries via enamine derivatives date back to the work of Yamada et al. in the late 1960s .

- Results : The use of these auxiliaries allows for selective reactions to be carried out on other parts of the molecule .

Application in Chiral Separation

Application in Asymmetric Synthesis

安全和危害

属性

IUPAC Name |

1-(methoxymethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZCGAQNYXPMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00311486 | |

| Record name | p-methoxymethylnitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00311486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Methoxymethyl)-4-nitrobenzene | |

CAS RN |

1515-83-9 | |

| Record name | NSC243671 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-methoxymethylnitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00311486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 4-NITROBENZYL ETHER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

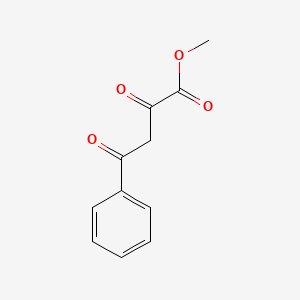

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1296671.png)

![Ethyl [4-(acetylamino)phenoxy]acetate](/img/structure/B1296675.png)